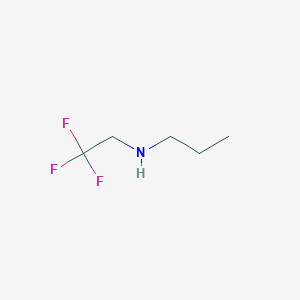

Propyl(2,2,2-trifluoroethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUNPCLRJWKSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509886 | |

| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71113-54-7 | |

| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Propyl 2,2,2 Trifluoroethyl Amine

Nucleophilicity and Basicity of the Amine Moiety

The reactivity of the amine functionality in propyl(2,2,2-trifluoroethyl)amine is a central aspect of its chemistry. The interplay between its ability to act as a nucleophile and a base is intricately linked to the electronic effects of the trifluoromethyl group.

Influence of the Trifluoromethyl Group on Nitrogen Basicity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. chinesechemsoc.orgwikipedia.org This strong inductive effect significantly reduces the electron density on the adjacent nitrogen atom of the amine. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a marked decrease in the basicity of the amine compared to its non-fluorinated analog, propylamine (B44156). chinesechemsoc.org The reduced basicity is a key characteristic of trifluoroethylamines and plays a crucial role in their chemical behavior. masterorganicchemistry.com This modulation of basicity is a significant consideration in the design of molecules for pharmaceuticals and agrochemicals, as it can impact their bioavailability and interaction with biological targets. chinesechemsoc.orgchinesechemsoc.org

Role in Nucleophilic Substitution Reactions (e.g., SN1, SN2 pathways)

Despite its reduced basicity, this compound can still function as a nucleophile in substitution reactions. In S\textsubscript{N}2 reactions, where the nucleophile directly attacks the electrophilic carbon and displaces the leaving group in a single concerted step, the nucleophilic strength of the amine is a critical factor. youtube.comyoutube.com While the electron-withdrawing trifluoromethyl group diminishes the nucleophilicity of the amine, it can still participate in S\textsubscript{N}2 reactions, albeit at a slower rate compared to more basic amines. masterorganicchemistry.comlumenlearning.com The primary amine product of an initial S\textsubscript{N}2 reaction can itself act as a nucleophile, potentially leading to further alkylation. lumenlearning.com

In the context of S\textsubscript{N}1 reactions, which proceed through a carbocation intermediate, the amine can act as a nucleophile to capture the carbocation. The rate of an S\textsubscript{N}1 reaction is primarily dependent on the stability of the carbocation and is independent of the nucleophile's concentration or strength in the rate-determining step.

Reactions with Carbonyl Compounds and Derivatives

This compound undergoes characteristic reactions with carbonyl compounds, leading to the formation of important intermediates and participating in cycloaddition reactions.

Formation of Imines and Related Intermediates

The reaction of primary amines with aldehydes and ketones is a fundamental transformation in organic chemistry that leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.orglibretexts.org The formation of trifluoromethylated imines can be challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which can stabilize the initial hemiaminal intermediate. nih.gov Specialized reagents like tris(2,2,2-trifluoroethyl)borate have been developed to facilitate imine formation under mild conditions. nih.govorganic-chemistry.org

The reaction of a 3-amidothiophene derivative with various carbonyl compounds has been studied, showing that the nature of the carbonyl compound influences the product distribution. nih.gov Similarly, reactions of 2-perfluoroalkanoylcyclohexane-1,3-diones with amines can lead to enamino ketones. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

While specific examples of this compound in [3+2] cycloaddition reactions are not extensively detailed in the provided context, the imines derived from it can potentially participate in such reactions. Imines can act as dipolarophiles or be converted into azomethine ylides, which are 1,3-dipoles, and subsequently react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The presence of the trifluoromethyl group in the imine can influence the reactivity and regioselectivity of these cycloadditions.

Participation in Catalytic Cycles

The unique properties of fluorinated compounds have led to their increasing use in catalysis. The incorporation of a 2,2,2-trifluoroethyl group on an amine can be of significant interest in designing catalysts with enhanced stability and specific reactivity. scholaris.ca For instance, N-trifluoroethylated anilines are known to resist oxidative degradation, a common decomposition pathway. scholaris.ca While the direct participation of this compound in a specific, well-defined catalytic cycle is not explicitly described in the provided search results, its derivatives and related fluorinated amines are subjects of catalytic investigations. The development of methods for the trifluoroethylation of amines is an active area of research, highlighting the importance of these motifs in fields like medicinal chemistry. researchgate.net

Role as a Weakly Basic Amine Catalyst

There is no specific information in the searched literature detailing the use of this compound as a weakly basic amine catalyst. However, its structural analogue, 2,2,2-trifluoroethylamine (B1214592), is known to function in this capacity. Due to the strong electron-withdrawing effect of the trifluoromethyl group, this primary amine exhibits attenuated basicity compared to non-fluorinated alkylamines.

2,2,2-Trifluoroethylamine can act as a weakly basic catalyst by facilitating reactions that proceed through the formation of ammonium (B1175870) ions, which in turn can catalyze the removal of α-protons. kangmei.com It has also been described as a catalyst for the isomerization of β,γ-unsaturated enones to their α,β-unsaturated counterparts, a process that involves the formation of a Schiff base intermediate. kangmei.com

Mechanistic Insights into Iron Porphyrin Catalysis

Detailed mechanistic studies involving this compound in iron porphyrin catalysis are not available in the reviewed literature. However, extensive research has been conducted on the role of 2,2,2-trifluoroethylamine hydrochloride in such systems, where it acts as a fluorine source and a carbene precursor rather than a catalytic ligand. rsc.orgnih.govnih.govrsc.org

In a one-pot reaction for the N-trifluoroethylation of anilines, an iron(III) porphyrin complex catalyzes the transformation in an aqueous solution. nih.govrsc.org The proposed mechanism does not involve the amine coordinating directly to the iron center as a stable ligand. Instead, it proceeds through a cascade of reactions with distinct intermediates. nih.gov

Proposed Mechanistic Pathway:

Nitrosyl Complex Formation: The iron porphyrin catalyst reacts with sodium nitrite (B80452) under weakly acidic conditions to form a ferrous nitrosyl complex, Fe(II)TPP(NO). nih.gov

Diazomethane Formation: Concurrently, 2,2,2-trifluoroethylamine hydrochloride reacts with sodium nitrite to generate trifluorodiazoethane (CF₃CHN₂). nih.govrsc.org

Carbene Formation: The highly reactive trifluorodiazoethane is attacked by the Fe(II)TPP(NO) intermediate, which leads to the formation of an iron-carbene intermediate. nih.gov

Nucleophilic Attack: This iron-carbene species is highly electrophilic and susceptible to nucleophilic attack by a primary or secondary aniline (B41778) present in the reaction mixture. nih.govrsc.org

Product Release and Catalyst Regeneration: The attack by the aniline results in an N-H insertion, generating the final N-trifluoroethylated amine product and regenerating the active iron porphyrin catalyst for the next cycle. nih.gov

This process demonstrates a sophisticated use of the amine as a precursor to a reactive intermediate, which is then utilized by the iron porphyrin catalyst. nih.gov

Stability and Reactivity in Diverse Reaction Environments (e.g., aqueous, organic)

Specific data on the stability and reactivity of this compound across various reaction environments is not detailed in the available research. General chemical principles and data from safety documents for the related 2,2,2-trifluoroethylamine suggest it is a flammable liquid that is incompatible with strong acids, strong bases, and strong oxidizing agents. fishersci.com Thermal decomposition can lead to the release of hazardous vapors. fishersci.com

Despite these general incompatibilities, the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride is notably successful in an aqueous solution, highlighting the compound's sufficient stability under these specific protic conditions to act as a reagent. nih.govrsc.org This suggests that while the free amine may be reactive, its hydrochloride salt form possesses greater stability in aqueous media. A patent also describes a reaction to produce the amine in ammonia (B1221849) water, further suggesting some stability in aqueous basic conditions. google.com

General Reactivity Profile (based on 2,2,2-trifluoroethylamine)

| Condition/Reagent | Observed Reactivity/Stability | Reference |

|---|---|---|

| Aqueous Solution (as HCl salt) | Sufficiently stable to act as a reagent in iron porphyrin-catalyzed reactions. | nih.govrsc.org |

| Strong Acids/Bases | Generally considered incompatible. | fishersci.com |

| Strong Oxidizing Agents | Incompatible. | fishersci.com |

| Heat | Containers may explode when heated; thermal decomposition can release irritating gases. | fishersci.com |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Chemical Structures

The structural features of Propyl(2,2,2-trifluoroethyl)amine, most notably the trifluoroethyl moiety attached to a secondary amine, make it an important synthon for constructing intricate molecular architectures. The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the amine, enabling its participation in a variety of chemical transformations.

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and functional materials. mdpi.comnih.gov The amine functionality in this compound serves as a key nucleophilic nitrogen source for the assembly of these ring systems. The parent amine, 2,2,2-trifluoroethylamine (B1214592), is widely used in cycloaddition reactions to create trifluoromethylated heterocycles. acs.org For instance, N-2,2,2-trifluoroethylisatin ketimines, derived from trifluoroethylamine, undergo organocatalytic asymmetric [3+2] cycloaddition reactions with various reagents to produce complex and potentially bioactive trifluoromethyl-containing spirooxindole derivatives. nih.gov This methodology provides an efficient route to chiral spirooxindoles with excellent control over stereochemistry. nih.gov

Similarly, the trifluoroethyl amine motif is integral to the synthesis of other heterocycles, as demonstrated by its use in producing trifluoromethylated pyrazolines and pyrazoles. acs.org The cyclocondensation of building blocks containing the trifluoromethyl group is a common strategy for creating trifluoromethylpyridines, which are key structures in many modern agrochemicals and pharmaceuticals. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Trifluoroethylamine-Derived Building Blocks

| Heterocycle Class | Synthetic Method | Precursor | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Spirooxindoles | Asymmetric [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines | Prolinol silyl (B83357) ether, Squaramide-tertiary amine | nih.gov |

| Pyrazolines/Pyrazoles | Lewis Base-Catalyzed Cycloaddition | 2,2,2-Trifluorodiazoethane (B1242873) | Lewis Base | acs.org |

| Trifluoromethylpyridines | Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Various | nih.gov |

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable reagent for introducing the trifluoroethylamino group, thereby facilitating the construction of trifluoromethylated scaffolds.

The parent compound, 2,2,2-trifluoroethylamine, is considered a fundamental "building block" for this purpose. nih.gov A notable application is in the synthesis of chiral α-trifluoromethylamines through asymmetric reactions. nih.gov For example, the reaction between N-2,2,2-trifluoroethylisatin ketimines and specific carbonates, catalyzed by a cinchonine-derived alkaloid, yields a range of chiral α-trifluoromethylamines with high stereoselectivity. nih.gov These products can be further transformed into other valuable structures, such as γ-trifluoromethyl-α-methylenelactams. nih.gov The development of synthetic methods using trifluoromethyl-containing building blocks, like trifluoroethylamine derivatives, is crucial for accessing novel fluorinated compounds for drug discovery and agrochemistry. researchgate.net

Intermediacy in the Synthesis of Functionally Active Molecules

Beyond its role as a primary building block, this compound and its parent amine are critical intermediates in multi-step syntheses of molecules with specific functional activities. bldpharm.comgoogle.com

The trifluoroethylamino moiety is a feature in various pharmaceutically relevant molecules. This compound is classified as a pharmaceutical intermediate, indicating its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com The parent compound, 2,2,2-trifluoroethylamine, is a well-established intermediate for drugs. kangmei.comgoogle.com It is used, for example, in the preparation of 1,2-substituted biguanides, which have applications in treating diabetes. kangmei.comgoogle.com

Furthermore, guanidine (B92328) derivatives synthesized from trifluoroethylamine act as intermediates for drugs that inhibit gastric acid secretion. kangmei.com The amine has also been used to prepare substituted aniline (B41778) derivatives for treating a wide range of conditions affecting the central nervous system, cardiovascular system, and other physiological systems. kangmei.com A specific synthetic example includes N-2,2,2,-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a dopamine (B1211576) analog synthesized to study its effects on adenylate cyclase. nih.gov The use of the trifluoroethyl group can be considered a bioisosteric replacement for other alkyl groups to fine-tune the pharmacological profile of a lead compound. nih.gov

Table 2: Examples of Pharmaceutical Intermediates and Structures Derived from Trifluoroethylamine

| Target Molecule/Class | Therapeutic Area (Potential) | Intermediate Role | Reference |

|---|---|---|---|

| 1,2-Substituted Biguanides | Diabetes | Synthesis of the biguanide (B1667054) core | kangmei.comgoogle.com |

| Guanidine Derivatives | Gastric Acid Secretion Inhibition | Formation of the guanidine structure | kangmei.com |

| Substituted Anilines | CNS, Cardiovascular, etc. | N-trifluoroethylation of anilines | kangmei.com |

| Dopamine Analogs | Neurological Research | Synthesis of N-trifluoroethylated catecholamines | nih.gov |

The incorporation of fluorine, particularly the CF3 group, is a highly successful strategy in the design of modern agrochemicals. 2,2,2-Trifluoroethylamine is an important intermediate for synthesizing potent insecticides, miticides, ovicides, fungicides, and herbicides. kangmei.comgoogle.com Its utility is highlighted in the production of trifluoromethylpyridine (TFMP) derivatives, which form the backbone of numerous crop protection agents. nih.gov

For example, the herbicide fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, is synthesized using a key intermediate derived from trifluoromethyl-containing building blocks. nih.gov Similarly, the insecticide chlorfluazuron, an insect growth regulator, features a structure that relies on fluorinated synthons. nih.gov The presence of the trifluoromethyl group in these molecules often enhances their efficacy and biological activity compared to non-fluorinated analogs. nih.gov this compound, containing the key trifluoroethylamino functional group, is thus positioned as a valuable intermediate in this sector. bldpharm.com

Table 3: Examples of Agrochemicals Utilizing Trifluoromethyl-Containing Intermediates

| Agrochemical | Type | Mode of Action | Key Structural Motif | Reference |

|---|---|---|---|---|

| Fluazifop-butyl | Herbicide | ACCase Inhibitor | Trifluoromethylpyridine | nih.gov |

| Haloxyfop-methyl | Herbicide | ACCase Inhibitor | Trifluoromethylpyridine | nih.gov |

| Flazasulfuron | Herbicide | ALS Inhibitor | Sulfonylurea with Trifluoromethylpyridine | nih.gov |

| Chlorfluazuron | Insecticide | Chitin Biosynthesis Inhibitor | Benzoylurea with fluorinated moiety | nih.gov |

In material science, fluorinated compounds are prized for conferring properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.com this compound is listed as a material building block and is relevant to polymer science. bldpharm.com While specific polymers derived directly from this compound are not detailed in the provided search results, the broader class of fluorinated amines and related monomers is used to create high-performance polymers. mdpi.compageplace.de

Use in Derivatization for Analytical Purposes

The derivatization of analytes is a common strategy in analytical chemistry to enhance their detectability and improve separation in chromatographic techniques. This process involves chemically modifying the analyte to impart properties that are more suitable for a specific analytical method, such as increasing volatility for gas chromatography (GC) or introducing a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). thermofisher.com For amines, derivatization is often necessary due to their polarity and, in some cases, low volatility. thermofisher.comyoutube.com

Common derivatizing agents for primary and secondary amines include:

Acylating Agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary and secondary amines to form stable amide derivatives. researchgate.net The introduction of fluorine atoms can enhance the volatility of the derivative for GC analysis and increase the response of an electron capture detector (ECD). youtube.com

Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection in HPLC. thermofisher.com

Sulfonyl Chlorides: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to yield fluorescent sulfonamides, which are well-suited for HPLC with fluorescence detection.

The presence of the trifluoroethyl group in this compound could influence its reactivity and the properties of its derivatives. The strong electron-withdrawing nature of the trifluoromethyl group can affect the nucleophilicity of the amine and may impact the conditions required for derivatization.

Below is a table summarizing common derivatization reagents for amines and their analytical applications.

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose of Derivatization |

| Trifluoroacetic anhydride (TFAA) | Primary and Secondary Amines, Alcohols | Gas Chromatography (GC) | Increase volatility and detector response (ECD) |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | High-Performance Liquid Chromatography (HPLC) | Introduce a fluorophore for fluorescence detection |

| Dansyl chloride | Primary and Secondary Amines | HPLC | Introduce a fluorophore for fluorescence detection |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Form fluorescent derivatives |

It is important to note that the suitability of these reagents for this compound would require experimental verification to optimize reaction conditions and evaluate the stability and analytical performance of the resulting derivative.

Development of Novel Synthetic Reagents and Catalysts from the Amine

Fluorinated organic compounds often exhibit unique chemical and physical properties that make them valuable in the development of novel reagents and catalysts. The introduction of fluorine can alter the steric and electronic environment of a molecule, influencing its reactivity, selectivity, and stability. While specific research on the development of novel synthetic reagents and catalysts directly from this compound is not extensively documented in the public domain, the structural motifs present in this amine suggest potential avenues for such applications.

The field of organofluorine chemistry has seen the development of numerous reagents and catalysts derived from fluorinated amines. For instance, fluorinated amines can serve as precursors to:

Chiral Auxiliaries and Ligands: The synthesis of enantiomerically pure fluorinated amines allows for their use as chiral auxiliaries in asymmetric synthesis or as ligands for transition metal catalysts. These catalysts can be employed in a variety of stereoselective transformations.

Organocatalysts: Amines themselves can act as organocatalysts. The presence of a trifluoroethyl group could modulate the basicity and steric environment of the nitrogen atom, potentially leading to catalysts with unique reactivity and selectivity in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions.

Fluorinated Building Blocks: this compound can be considered a building block for the synthesis of more complex fluorinated molecules with potential applications in materials science and medicinal chemistry. The trifluoroethyl moiety is a key feature in many biologically active compounds and advanced materials.

A review of the literature indicates a significant focus on the synthesis and applications of related compounds like 2,2,2-trifluoroethylamine and 2,2,2-trifluorodiazoethane in developing new synthetic methodologies. acs.org These studies highlight the broad potential of small fluorinated molecules in constructing complex chemical architectures.

The table below provides examples of how fluorinated amines and related compounds are utilized in the development of synthetic tools.

| Compound Class | Application | Example of Transformation |

| Chiral Fluorinated Amines | Asymmetric Catalysis | Enantioselective alkylation |

| Fluorinated Amine Derivatives | Organocatalysis | Asymmetric Michael addition |

| Fluorinated Diazoalkanes | Carbene Precursors | Cyclopropanation reactions |

While direct applications of this compound in these areas are yet to be widely reported, its structure is indicative of a promising candidate for future research in the design of novel reagents and catalysts. Further investigation into the reactivity and catalytic potential of this amine and its derivatives could lead to new and valuable tools for organic synthesis.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic characteristics of Propyl(2,2,2-trifluoroethyl)amine are largely dictated by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group. nih.gov This influence profoundly affects the molecule's bonding, charge distribution, and electrostatic potential.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound. For analogous molecules like 2,2,2-trifluoroethylamine (B1214592), computational studies have been performed using methods like MP2(full) and DFT with the B3LYP functional, employing various basis sets up to aug-cc-pVTZ to determine conformational stabilities and structural parameters. uantwerpen.be

These calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. For this compound, DFT calculations would likely be employed to determine key bond lengths, bond angles, and dihedral angles. It is anticipated that the C-C bond adjacent to the CF3 group would be elongated, and the C-N bond would also be influenced by the inductive effect of the fluorine atoms. uantwerpen.be Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, would reveal details about orbital interactions, such as hyperconjugative effects that contribute to molecular stability. nih.gov

| Parameter | Predicted Value | Method/Basis Set (Example) |

| C-N Bond Length | ~1.45 Å | DFT/B3LYP/6-311++G(d,p) |

| C-C (ethyl) Bond Length | ~1.52 Å | DFT/B3LYP/6-311++G(d,p) |

| N-H Bond Length | ~1.01 Å | DFT/B3LYP/6-311++G(d,p) |

| C-F Bond Length | ~1.34 Å | DFT/B3LYP/6-311++G(d,p) |

| CNC Bond Angle | ~112° | DFT/B3LYP/6-311++G(d,p) |

| NCC Bond Angle | ~115° | DFT/B3LYP/6-311++G(d,p) |

Table 1: Hypothetical data table of predicted geometric parameters for this compound based on quantum chemical calculations of analogous molecules. The values are illustrative and would require specific calculations for confirmation.

Charge Distribution and Electrostatic Potentials

The trifluoromethyl group significantly polarizes the molecule, drawing electron density away from the ethylamine (B1201723) backbone. nih.gov This results in a partial positive charge on the nitrogen and adjacent carbon atoms and a significant partial negative charge on the fluorine atoms. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack.

| Atom/Group | Predicted Mulliken/NPA Charge |

| N | Slightly positive |

| C (adjacent to N) | Positive |

| C (of CF3) | Highly positive |

| F | Highly negative |

| H (on N) | Positive |

Table 2: Predicted qualitative atomic charges for key atoms in this compound. The exact values would be dependent on the specific computational method and population analysis scheme used.

Conformational Analysis and Molecular Dynamics

The flexibility of the propyl and ethyl chains in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of the molecule's behavior.

Torsional Barriers and Rotational Profiles

The rotation around the C-C and C-N bonds in this compound is associated with specific energy barriers. Computational studies on 2,2,2-trifluoroethylamine have identified trans and gauche conformers, with the trans conformer being more stable by a small energy margin. uantwerpen.be For this compound, a similar conformational isomerism would exist for the trifluoroethyl fragment.

Potential energy surface (PES) scans, performed by systematically rotating dihedral angles and calculating the energy at each step, can elucidate the rotational profiles and identify the transition states between conformers. mdpi.com The rotational barrier for the CF3 group itself is also a significant feature, influenced by steric hindrance and non-covalent interactions with the rest of the molecule. nih.gov The presence of the bulkier propyl group would likely introduce additional steric interactions that could influence the preferred conformations and the heights of the rotational barriers.

| Conformer (relative to C-C bond of trifluoroethyl group) | Relative Energy (kcal/mol) - Hypothetical |

| Trans | 0.0 |

| Gauche | 0.5 - 1.5 |

Table 3: Hypothetical relative energies of the main conformers of the trifluoroethyl moiety in this compound, based on data for 2,2,2-trifluoroethylamine. The propyl group's conformation would add further complexity.

Intramolecular Interactions Involving Fluorine

The fluorine atoms in this compound can participate in various intramolecular non-covalent interactions that influence conformational preference. One of the most significant is the "gauche effect," where the presence of an electronegative substituent leads to a preference for a gauche conformation. nih.gov In the case of protonated fluoroalkylamines, a strong intramolecular hydrogen bond or electrostatic attraction between the positively charged nitrogen and the vicinal fluorine atoms can stabilize a gauche conformation. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its participation in further chemical transformations.

The synthesis of N-fluoroalkylamines often involves reactions whose mechanisms can be elucidated computationally. For example, palladium-catalyzed amination reactions to form fluoroalkylanilines have been studied, revealing that the electron-withdrawing nature of the fluoroalkyl group can make the C-N bond-forming reductive elimination the rate-limiting step. nih.gov The synthesis of this compound could potentially proceed through the reaction of propylamine (B44156) with a suitable trifluoroethylating agent, or via reductive amination of propanal with 2,2,2-trifluoroethylamine. Computational modeling of these pathways would involve locating the transition states for each elementary step and calculating the activation energies to determine the most favorable reaction route. montclair.edu

Furthermore, the reactivity of the amine itself can be explored. For instance, the N-H bond can participate in various reactions, and its reactivity will be influenced by the electronic effects of the trifluoroethyl group. Computational studies can predict the pKa of the amine, its nucleophilicity, and the transition states for its reactions with various electrophiles.

Solvent Effects in Computational Models

The solvent in which a reaction is carried out can have a profound effect on reaction rates and outcomes. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, and particularly for reactions where charge separation develops in the transition state, solvent effects are significant. The choice of solvent can influence the stability of the reactants, transition state, and products to different extents.

For example, in a protonation equilibrium, a polar protic solvent would be expected to stabilize the resulting ammonium (B1175870) cation through hydrogen bonding, thereby increasing the apparent basicity of the amine compared to the gas phase. Computational models can quantify these effects. For instance, a study on the selectivity of imprinted polymers used different dielectric constants to simulate solvents like toluene (B28343) and a methanol-water mixture, demonstrating the importance of considering the solvent environment in computational predictions. nih.gov

The stability of a base is influenced by its interaction with the solvent; a less sterically hindered base can have more solvent interactions, leading to greater stability. youtube.com The bulky nature of the propyl and trifluoroethyl groups in this compound would influence how solvent molecules can arrange around the nitrogen atom, thus affecting its reactivity and the stability of its protonated form.

Proton Affinity and Basicity Studies

Proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. Computational chemistry offers highly accurate methods for calculating proton affinities.

Systematic ab initio calculations of proton affinities have been performed for a series of model fluorinated primary amines using Hartree-Fock and density functional theory. researchgate.net These studies have shown that the introduction of a trifluoromethyl group significantly reduces the proton affinity of the amine due to the strong electron-withdrawing inductive effect of the fluorine atoms. researchgate.net However, the effect is attenuated as the distance between the trifluoromethyl group and the amino group increases. researchgate.net For this compound, the trifluoro group is on the ethyl substituent, and its electron-withdrawing effect will be significant, leading to a lower proton affinity compared to dipropylamine.

The table below presents a hypothetical comparison of calculated proton affinities for related amines to illustrate the expected trend. The values are based on general trends observed in computational studies of fluorinated amines.

| Compound | Expected Relative Proton Affinity (Gas Phase) | Rationale |

|---|---|---|

| Dipropylamine | High | Alkyl groups are electron-donating, increasing electron density on the nitrogen. |

| Propylamine | Medium-High | One electron-donating alkyl group. |

| This compound | Low | The strong electron-withdrawing trifluoroethyl group significantly reduces the electron density on the nitrogen. |

| 2,2,2-Trifluoroethylamine | Very Low | The electron-withdrawing effect of the trifluoromethyl group is most pronounced with only a CH2 spacer. |

The basicity of an amine in solution (as measured by its pKaH value) is related to its proton affinity but is also influenced by solvation effects. As discussed in the previous section, the solvation of the protonated amine plays a crucial role. While the intrinsic basicity of this compound is expected to be low, its basicity in a polar solvent will be a combination of this intrinsic property and the stabilization of its conjugate acid by the solvent.

Advanced Analytical Methodologies for Research on Propyl 2,2,2 Trifluoroethyl Amine

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods provide a detailed view of the molecular architecture and electronic environment of Propyl(2,2,2-trifluoroethyl)amine.

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. rsc.org The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The spectrum would show distinct signals for the propyl group's methyl (CH₃) and two methylene (B1212753) (CH₂) groups, as well as the methylene group adjacent to the trifluoromethyl group (CF₃CH₂). The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals confirm the connectivity of the alkyl chains. The signal for the N-H proton is also observable, and its chemical shift can be sensitive to solvent and concentration; this signal disappears upon D₂O exchange, confirming its identity. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, four distinct signals are expected: one for the methyl carbon, and three for the methylene carbons, including the one heavily influenced by the electronegative CF₃ group. The carbon of the CF₃ group itself will also have a characteristic chemical shift and will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine is nearly absent in biological systems and has a 100% naturally abundant ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and powerful technique for studying fluorinated molecules. acs.orgnih.gov It provides a background-free window into the electronic environment of the trifluoromethyl group. researchgate.net In this compound, the three fluorine atoms are chemically equivalent and would produce a single signal. This signal would be split into a triplet due to coupling with the adjacent two protons of the methylene group (CF₃CH₂). The large chemical shift range of ¹⁹F NMR makes it exceptionally sensitive to subtle changes in molecular conformation and electronic structure, which is valuable for mechanistic studies. acs.orgeurekaselect.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, confirming the structural assignment. Furthermore, variable-temperature NMR studies can provide insights into conformational dynamics, such as the rotation around the C-N bonds.

Table 1: Predicted NMR Spectral Data for this compound

Click to view table

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling (J) |

|---|---|---|---|---|

| ¹H | CH₃-CH₂-CH₂-N | ~0.9 | Triplet | ³JHH |

| ¹H | CH₃-CH₂-CH₂-N | ~1.5 | Sextet | ³JHH |

| ¹H | CH₃-CH₂-CH₂-N | ~2.6 | Triplet | ³JHH |

| ¹H | N-CH₂-CF₃ | ~3.1 | Quartet | ³JHF |

| ¹H | N-H | Variable | Broad Singlet | - |

| ¹³C | CH₃ | ~11 | Singlet | - |

| ¹³C | CH₃-CH₂ | ~23 | Singlet | - |

| ¹³C | CH₂-N | ~52 | Singlet | - |

| ¹³C | N-CH₂-CF₃ | ~50 | Quartet | ²JCF |

| ¹³C | CF₃ | ~126 | Quartet | ¹JCF |

| ¹⁹F | CF₃ | ~ -74 | Triplet | ³JFH |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the confident determination of the compound's elemental composition and distinguishing it from other isobaric species. rsc.orgresearchwithrutgers.com

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) provides valuable structural information. For aliphatic amines, a dominant fragmentation process is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation.

For this compound (Molecular Weight: 141.14 g/mol ), the following fragmentation pathways are expected:

Alpha-cleavage next to the propyl group would involve the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion at m/z 112.

Alpha-cleavage next to the trifluoroethyl group would result in the loss of the propyl radical (•CH₂CH₂CH₃), yielding a fragment at m/z 98.

A characteristic ion in the mass spectra of aliphatic amines is often the base peak formed by alpha-cleavage. docbrown.info

Loss of the entire trifluoromethyl group (•CF₃) is also possible, leading to other characteristic fragments. The study of fragmentation patterns of related ketamine analogues and other fluorinated compounds provides a model for predicting these pathways. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Click to view table

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [C₅H₁₀F₃N]⁺ | Molecular Ion (M⁺) |

| 112 | [CH₃CH₂N⁺H=CHCF₃] | Alpha-cleavage (Loss of •C₂H₅) |

| 98 | [CF₃CH₂N⁺H=CH₂] | Alpha-cleavage (Loss of •C₃H₇) |

| 72 | [CH₃CH₂CH₂N⁺H=CH₂] | Cleavage of C-C bond in trifluoroethyl group |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is excellent for identifying functional groups. mdpi.comamericanpharmaceuticalreview.com These techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com

For this compound, key vibrational modes include:

N-H Stretch: Secondary amines typically show a single, medium-intensity N-H stretching band in the region of 3300-3500 cm⁻¹. wikipedia.org The exact position of this band can provide information about hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations from the propyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1000-1350 cm⁻¹ range.

N-H Bend: The N-H bending (scissoring) vibration appears around 1550-1650 cm⁻¹.

These techniques are particularly useful for mechanistic studies, such as monitoring the progress of a reaction by observing the appearance or disappearance of specific functional group peaks. nih.gov For instance, in a reaction involving the amine, changes in the N-H and C-N stretching regions can be tracked over time.

Table 3: Characteristic Vibrational Frequencies for this compound

Click to view table

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Medium-Weak |

| C-H Bend | 1350 - 1470 | Medium |

| C-F Stretch | 1000 - 1350 | Very Strong |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

While this compound itself is not chiral, derivatives could be synthesized that are. For such chiral molecules, X-ray crystallography is the gold standard for determining the absolute three-dimensional arrangement of atoms. This technique requires a well-ordered single crystal of the compound. nih.gov

If a chiral analog of this compound were synthesized, determining its absolute configuration would be crucial. This is typically achieved by forming a crystalline derivative with a known chiral auxiliary, such as a chiral carboxylic acid (e.g., Mosher's acid or mandelic acid). The resulting diastereomeric salt or amide can be crystallized, and its structure solved by X-ray diffraction. The known configuration of the auxiliary allows for the unambiguous assignment of the absolute configuration of the newly created stereocenter in the amine derivative. nih.gov Although no specific crystallographic data for derivatives of this compound are currently published, this methodology remains the definitive approach for structural validation of chiral analogues.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatography is fundamental for separating this compound from impurities and, if applicable, for resolving stereoisomers of its derivatives.

For chiral molecules, determining the enantiomeric excess (ee), or the ratio of one enantiomer to the other, is critical, especially in pharmaceutical and biological contexts. nih.gov Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most common method for this analysis. researchgate.netmdpi.com

This technique relies on a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a chiral analyte, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.comsigmaaldrich.com For chiral amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective in HPLC, while cyclodextrin-based columns are common in GC. sigmaaldrich.comchromatographyonline.com

To analyze a chiral amine using GC, it is often necessary to first convert it into a less polar and more volatile derivative, for instance, by reacting it with trifluoroacetic anhydride (B1165640). researchgate.netnih.gov The resulting trifluoroacetamide (B147638) is then analyzed on a chiral GC column. For HPLC, the amine can often be analyzed directly or after derivatization with a chromophore-containing agent to enhance UV detection. researchgate.netchromatographyonline.com The relative areas of the two separated enantiomer peaks in the resulting chromatogram are used to calculate the enantiomeric excess. nih.gov

Table 4: Exemplar Chiral HPLC Method for a Chiral Amine Derivative

Click to view table

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Application | Separation of enantiomers to determine enantiomeric excess (ee). |

Compound Reference Table

Table 5: List of Chemical Compounds

Click to view table

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroethylamine (B1214592) |

| Diethylamine |

| Hexane |

| Isopropanol |

| Mandelic acid |

| Mosher's acid |

| Trifluoroacetic anhydride |

Derivatization Strategies for Enhanced Analytical Detection

For chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often a necessary step to improve the analytical performance for certain molecules. iu.edulibretexts.org Primary amines such as this compound can exhibit poor peak shape and low detector response in their underivatized form. iu.edu Derivatization modifies the analyte by replacing an active hydrogen on the amine group with another functional group, thereby increasing volatility, thermal stability, and detectability. iu.edulibretexts.org

Derivatization for Gas Chromatography (GC):

The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. libretexts.org Common strategies for primary amines include acylation and silylation. iu.edulibretexts.org

Acylation: This involves replacing the amine hydrogen with an acyl group. researchgate.net Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative. iu.edu The introduction of fluorinated acyl groups not only improves volatility but also significantly enhances sensitivity for Electron Capture Detection (ECD). libretexts.org

Silylation: This process replaces the active hydrogen with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. The resulting TMS derivatives are more volatile and less polar, leading to improved chromatographic behavior. libretexts.orgsigmaaldrich.com Silylated derivatives are generally more stable than their acylated counterparts. nih.gov

Derivatization for High-Performance Liquid Chromatography (HPLC):

Aliphatic amines like this compound lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. sigmaaldrich.comchromatographyonline.com Derivatization for HPLC aims to attach a "tag" to the amine that possesses strong UV absorbance or fluorescence properties. libretexts.org This is typically done pre-column. sigmaaldrich.com

UV-Vis Detection Enhancement: Reagents containing aromatic or highly conjugated systems are used. For instance, dansyl chloride reacts with primary amines to form highly fluorescent derivatives that can also be detected by UV. nih.gov Other reagents include benzoyl chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which introduce strong chromophores into the molecule. libretexts.orgnih.gov

Fluorescence Detection Enhancement: For higher sensitivity, fluorescent tags are employed. Reagents like o-phthaldialdehyde (OPA), when used with a thiol like 2-mercaptoethanol, react rapidly with primary amines to yield intensely fluorescent isoindole derivatives. nih.gov 9-fluorenylmethyl chloroformate (FMOC-Cl) is another common reagent that produces highly fluorescent derivatives suitable for sensitive detection. nih.gov

| Technique | Derivatizing Agent | Abbreviation | Functional Group Introduced | Benefit for this compound Analysis |

|---|---|---|---|---|

| GC | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability. libretexts.orgsigmaaldrich.com |

| GC | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Increases volatility and enhances ECD response. iu.edu |

| HPLC | Dansyl Chloride | DNS-Cl | Dansyl | Creates a fluorescent derivative for sensitive detection. libretexts.orgnih.gov |

| HPLC | 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorenylmethyloxycarbonyl | Forms a highly fluorescent derivative for enhanced sensitivity. libretexts.orgnih.gov |

| HPLC | o-Phthaldialdehyde (+ thiol) | OPA | Isoindole | Rapid reaction to form a fluorescent product. nih.gov |

| HPLC | Benzoyl Chloride | - | Benzoyl | Adds a strong UV chromophore for improved UV detection. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The synthesis of fluorinated amines like Propyl(2,2,2-trifluoroethyl)amine traditionally relies on methods that can be hazardous and environmentally taxing. Future research will undoubtedly focus on creating more efficient, safer, and greener synthetic pathways.

Current strategies for synthesizing secondary amines often involve the N-alkylation of a primary amine. For this compound, this would typically involve reacting 2,2,2-trifluoroethylamine (B1214592) with a propyl halide. However, a significant area of development lies in improving these foundational methods.

Novel Synthetic Strategies: Future research could adapt modern synthetic methodologies to produce this compound. One promising approach involves the reductive amination of propionaldehyde (B47417) with 2,2,2-trifluoroethylamine. Another avenue is the development of catalytic C-N cross-coupling reactions.

Green Chemistry Approaches: A major thrust in modern chemistry is the adoption of green principles. For this compound, this could involve:

Mechanochemistry: A solvent-free mechanochemical method, based on grinding reagents together, has been successfully used to synthesize fluorinated imines, which are precursors to amines. nih.gov This approach reduces solvent waste and can lead to higher yields in shorter reaction times. nih.gov

Catalytic Hydrogenation: The reduction of fluorine-containing nitro compounds or nitriles is a common route to amines. lehigh.edu Developing more efficient and recyclable catalysts for the reductive amination process would enhance the sustainability of the synthesis.

Benign Reagents: Research into replacing hazardous fluorinating agents or harsh reagents with more environmentally friendly alternatives is crucial. For instance, efforts to replace reagents like DAST with SF₆-derived reagents for the synthesis of fluorinated amine precursors represent a step towards greener chemistry. nih.govmdpi.com

Exploration of this compound in Chiral Catalysis

Chiral fluorinated amines have emerged as powerful tools in asymmetric catalysis, acting as organocatalysts or ligands for metal catalysts. bldpharm.com The unique stereoelectronic properties of the C-F bond can influence the catalyst's environment, leading to high levels of enantioselectivity.

This compound, being a secondary amine, is a prime candidate for exploration in this area. It could be investigated as a catalyst in reactions such as:

Asymmetric Epoxidation: Chiral secondary amines are known to catalyze the epoxidation of olefins. bldpharm.com The fluorine atoms in this compound could modulate the catalyst's activity and selectivity.

Enamine Catalysis: Asymmetric enamine catalysis is a cornerstone of organocatalysis. A chiral version of this compound could be used to activate aldehydes and ketones for various enantioselective transformations. nih.gov

Chiral Ligands: The nitrogen atom can coordinate to transition metals. A chiral variant of this compound could serve as a ligand in metal-catalyzed asymmetric reactions, such as hydrogenation or C-C bond formation.

A key research goal would be to synthesize enantiomerically pure forms of this compound or its derivatives and test their efficacy in a range of asymmetric transformations.

Integration into Complex Molecular Architectures

The introduction of fluorinated motifs is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. lehigh.edu The N-propyl-N-(2,2,2-trifluoroethyl)amino group could be a novel building block for creating complex molecules with desirable properties.

Research in this area would focus on using this compound as a nucleophile to be incorporated into larger scaffolds. For example, it could be reacted with electrophilic partners in late-stage functionalization strategies, a powerful approach for rapidly generating analogues of complex molecules. nih.gov The parent compound, 2,2,2-trifluoroethylamine, has already been demonstrated as a valuable "building block" for synthesizing chiral α-trifluoromethylamines, highlighting the potential of such synthons. nih.gov

Future work could involve:

Synthesizing libraries of compounds for drug discovery by reacting this compound with various electrophilic scaffolds.

Incorporating this amine into peptide backbones to create protease-resistant peptidomimetics. kangmei.com

Using it to build novel agrochemicals, as fluorinated amines are important intermediates in this industry. google.comresearchgate.net

Advanced Computational Modeling for Predictable Synthesis

Computational chemistry is an indispensable tool for modern chemical research. For this compound, computational modeling can play a predictive role in several areas:

Reaction Prediction: Quantum mechanical calculations can model reaction pathways, predict transition states, and rationalize the outcomes of synthetic reactions. This can guide the development of the novel synthetic routes discussed in section 7.1. mdpi.com

Catalyst Design: If used in chiral catalysis, computational models can help understand the interactions between the catalyst, substrate, and reagents, enabling the rational design of more effective catalysts. Docking studies can predict the selectivity of polymers designed for specific templates. mdpi.com

Property Prediction: Software can be used to calculate key molecular properties like molecular weight, optimized geometry, and energy minimization, which are crucial for understanding the compound's stability and reactivity. researchgate.net

By simulating how the trifluoromethyl group influences the amine's reactivity and steric profile, researchers can prioritize the most promising synthetic routes and applications, saving significant time and resources.

Role in Sustainable Chemical Processes

The drive for sustainability in chemistry extends beyond green synthesis to the entire lifecycle of a chemical product. This compound could play a role in more sustainable processes.

Fluorinated Polymers: Fluoropolymers are known for their high stability and low surface energy. acs.org While concerns about the persistence of some fluorinated compounds exist, designing new, functional fluoropolymers with specific, desirable properties and potentially engineered degradation pathways is an active area of research. This compound could be a monomer or additive in the creation of such advanced materials.

Bio-derived Feedstocks: A frontier in sustainable chemistry is the use of bio-derived starting materials. Future research could explore the synthesis of the propyl portion of the molecule from renewable resources, linking sustainable feedstocks with fluorine chemistry. mdpi.com

Recyclable Reagents: The development of processes where reactants can be recycled and reused would minimize waste and align with the principles of a circular economy. fishersci.com

Challenges and Opportunities in Fluorinated Amine Research

The exploration of this compound is not without its challenges, but these are intrinsically linked to significant opportunities.

Challenges:

Cost and Safety: Fluorinating reagents are often expensive, and many fluorination reactions can be hazardous, sometimes producing corrosive byproducts like hydrogen fluoride (B91410). nih.gov

Synthetic Selectivity: Achieving high selectivity in fluorination and subsequent functionalization reactions remains a significant challenge, especially in complex molecules. nih.gov

Environmental Persistence: The stability of the C-F bond, while beneficial for metabolic stability in drugs, raises concerns about the environmental persistence of some fluorinated compounds. sigmaaldrich.com

Metabolic Defluorination: Despite the general stability of the C-F bond, metabolic pathways that lead to defluorination can sometimes produce toxic metabolites, a factor that must be carefully evaluated in drug design.

Opportunities:

Novel Bioactivity: The unique electronic properties imparted by the trifluoromethyl group mean that incorporating the N-propyl-N-(2,2,2-trifluoroethyl)amino moiety into molecules could unlock novel biological activities, leading to new pharmaceuticals and agrochemicals. lehigh.edu

Advanced Materials: This amine could be a key component in the development of new fluoropolymers, ionic liquids, or surfactants with tailored properties like high thermal stability and low surface energy. acs.org

Catalysis Innovation: As discussed, there is a substantial opportunity to develop new classes of chiral organocatalysts and ligands based on this fluorinated amine structure. bldpharm.com

Q & A

Q. What are the recommended synthetic routes for propyl(2,2,2-trifluoroethyl)amine in academic research?

this compound can be synthesized via nucleophilic substitution reactions. A practical approach involves reacting 2,2,2-trifluoroethylamine with propyl halides (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination of 2,2,2-trifluoroethylamine with propionaldehyde using NaBH₃CN as a reducing agent may be employed. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Example Reaction Conditions Table

| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Bromopropane + Trifluoroethylamine | K₂CO₃/DMF | ~65 | |

| Reductive Amination | Propionaldehyde + Trifluoroethylamine | NaBH₃CN/MeOH | ~55 |

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm the presence of trifluoromethyl (-CF₃) and propylamine (-CH₂CH₂CH₂N-) groups. For example, ¹⁹F NMR typically shows a singlet near -70 ppm for -CF₃ .

- GC-MS : To verify molecular ion peaks (e.g., m/z 169 for C₅H₁₀F₃N) and assess purity.

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What safety precautions are essential when handling this compound?

Fluorinated amines require stringent safety measures:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile amines.

- Store waste separately in labeled containers for professional disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

- Temperature Control : Elevated temperatures (60–80°C) increase kinetics but may promote side reactions (e.g., elimination). Pilot studies comparing these variables are critical .

Q. How can contradictions in reported reactivity of fluorinated amines be resolved?

Discrepancies often arise from steric/electronic effects. For example:

- Steric Hindrance : The propyl group in this compound may reduce nucleophilicity compared to ethyl analogs.

- Electronic Effects : The electron-withdrawing -CF₃ group destabilizes intermediates, altering reaction pathways. Computational studies (e.g., DFT calculations) can model these effects and predict regioselectivity .

Q. What in silico methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., G protein-coupled receptors). Compare binding affinities with known fluorinated amines, such as bis(2,2,2-trifluoroethyl)amine (IC₅₀ values for antihypotensive activity: ~10 µM) .

Q. How can this amine be integrated into fluorinated polymers for material science applications?

this compound can serve as a monomer in radical polymerization to synthesize fluorinated polyamines. For example:

- Copolymerize with methyl methacrylate using AIBN initiator.

- Characterize thermal stability via TGA (decomposition >250°C) and hydrophobicity via contact angle measurements (>100°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.